molecular formula C17H21FN4O B2877591 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one CAS No. 2189498-50-6

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one

Cat. No.: B2877591
CAS No.: 2189498-50-6
M. Wt: 316.38
InChI Key: ALSLOOIRWDVEGA-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound featuring a triazole ring, a piperidine ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the fluorinated phenyl group can be added through electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorinated phenyl group can be oxidized to introduce additional functional groups.

  • Reduction: The triazole ring can be reduced to form different derivatives.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids on the phenyl ring.

  • Reduction: Formation of triazole derivatives with reduced nitrogen atoms.

  • Substitution: Introduction of various alkyl or aryl groups on the piperidine ring.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The triazole ring can interact with biological targets, making it useful in drug discovery.

  • Industry: Use in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various biological targets. The fluorinated phenyl group can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(4-methylphenyl)propan-1-one: Similar structure but without the fluorine atom.

  • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: The presence of the fluorine atom in the phenyl group of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one enhances its binding affinity and selectivity compared to similar compounds without fluorine. This makes it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-13-2-3-14(12-16(13)18)4-5-17(23)21-10-6-15(7-11-21)22-19-8-9-20-22/h2-3,8-9,12,15H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLOOIRWDVEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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